2-(1-Methylhydrazinyl)pyrimidine
Overview
Description
2-(1-Methylhydrazinyl)pyrimidine is a chemical compound with the CAS Number: 435337-82-9 . It has a molecular weight of 124.15 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 2-(1-Methylhydrazinyl)pyrimidine has been achieved through a cobalt-catalyzed direct C–H/N–H functionalization of thiophene-2-carbohydrazides with maleimides . This process uses 2-(1-methylhydrazinyl)pyrimidine as an easily removable bidentate directing group .Molecular Structure Analysis
The IUPAC name for 2-(1-Methylhydrazinyl)pyrimidine is 2-(1-methylhydrazinyl)pyrimidine . The InChI code for this compound is 1S/C5H8N4/c1-9(6)5-7-3-2-4-8-5/h2-4H,6H2,1H3 .Chemical Reactions Analysis
2-(1-Methylhydrazinyl)pyrimidine has been used as a bidentate directing group in a cobalt-catalyzed C(sp2)–H bond alkenylation/annulation of the corresponding benzoic hydrazides to form an isoquinoline backbone . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .Physical And Chemical Properties Analysis
2-(1-Methylhydrazinyl)pyrimidine is a powder in physical form . It has a molecular weight of 124.15 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Reductively Removable Directing Group
2-(1-Methylhydrazinyl)pyrimidine has been used as a reductively removable directing group in cobalt-catalyzed C (sp2)–H bond alkenylation/annulation cascade . This application involves the reaction of the compound with a terminal or internal alkyne followed by annulation to form an isoquinoline backbone . The reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
Cobalt-Catalyzed Alkenylation/Annulation
Another application of 2-(1-Methylhydrazinyl)pyrimidine is in the cobalt-catalyzed alkenylation/annulation of benzoic hydrazides . This reaction forms an isoquinoline backbone and demonstrates a broad substrate scope .
Synthesis of Thiophene-Fused Pyridones
2-(1-Methylhydrazinyl)pyrimidine has been utilized in the cobalt-catalyzed cyclization of thiophene-2-carbohydrazides with maleimides . This reaction results in the efficient synthesis of thiophene-fused pyridones . The C–H/N–H activation cascade protocol showed high efficiency and a broad substrate scope, with the products obtained in good to excellent yields .
Direct C–H/N–H Functionalization
The compound has been used in the direct C–H/N–H functionalization of thiophene-2-carbohydrazides with maleimides . This reaction uses 2-(1-Methylhydrazinyl)pyrimidine as an easily removable bidentate directing group .
Mechanism of Action
Target of Action
The primary target of 2-(1-Methylhydrazinyl)pyrimidine is the C (sp2)–H bond in organic compounds . This compound acts as a bidentate directing group, guiding the reaction towards specific sites on the molecule .
Mode of Action
2-(1-Methylhydrazinyl)pyrimidine interacts with its targets through a cobalt-catalyzed C (sp2)–H alkenylation/annulation . This involves reacting with a terminal or internal alkyne followed by annulation . The compound shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
Biochemical Pathways
The compound is involved in the C–H functionalization/spirocyclization cascade . This cascade protocol shows high efficiency and remarkable functional group tolerance . The products of this reaction are ubiquitous spirosuccinimides, obtained in good to excellent yields with high regioselectivity .
Pharmacokinetics
The compound can be reductively removed in one step under mild conditions , suggesting it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 2-(1-Methylhydrazinyl)pyrimidine is the formation of an isoquinoline backbone or thiophene-fused pyridones depending on the reaction conditions and substrates. These products are formed with high regioselectivity .
Safety and Hazards
The safety information for 2-(1-Methylhydrazinyl)pyrimidine includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
The future directions for 2-(1-Methylhydrazinyl)pyrimidine could involve further exploration of its use as a bidentate directing group in various chemical reactions . The development of novel removable bidentate directing groups remains highly desirable . The bidentate auxiliaries containing the N–X (X = S and N) linkage seem to be rare, although it is well known that the N–X linkage can be easily cleaved in a traceless fashion compared to the C–N counterpart .
properties
IUPAC Name |
1-methyl-1-pyrimidin-2-ylhydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-9(6)5-7-3-2-4-8-5/h2-4H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMULQEPLDSVNMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CC=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylhydrazinyl)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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